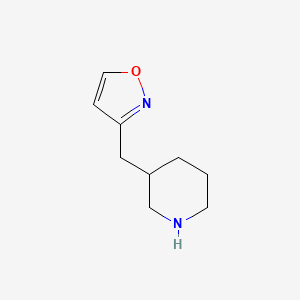

3-(3-Piperidylmethyl)isoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-(piperidin-3-ylmethyl)-1,2-oxazole |

InChI |

InChI=1S/C9H14N2O/c1-2-8(7-10-4-1)6-9-3-5-12-11-9/h3,5,8,10H,1-2,4,6-7H2 |

InChI Key |

TUZLNACQCCVNDB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CC2=NOC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy would be used to identify all unique proton environments in the molecule. Key expected signals would include those for the isoxazole (B147169) ring protons, the piperidine (B6355638) ring protons, and the methylene (B1212753) bridge connecting the two rings. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would confirm the connectivity.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by identifying all unique carbon atoms. researchgate.net The spectrum would show distinct signals for the carbons of the isoxazole ring, the piperidine ring, and the bridging methylene group. The chemical shifts are indicative of the electronic environment of each carbon atom. researchgate.net

Hypothetical ¹H and ¹³C NMR Data for 3-(3-Piperidylmethyl)isoxazole This table is illustrative and not based on experimental data.

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

|---|---|---|

| Isoxazole H-4 | ~6.2-6.4 | ~102-105 |

| Isoxazole H-5 | ~8.4-8.6 | ~157-160 |

| Isoxazole C-3 | - | ~161-164 |

| -CH₂- Bridge | ~2.8-3.0 | ~35-40 |

| Piperidine H-3 | ~1.8-2.0 | ~38-42 |

| Piperidine H-2, H-6 (axial & equatorial) | ~2.5-3.2 | ~50-55 |

| Piperidine H-4, H-5 (axial & equatorial) | ~1.2-1.8 | ~24-30 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. ipb.pt

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity within the piperidine ring and identifying the proton on C-3 of the piperidine as being adjacent to the methylene bridge.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This is crucial for confirming the connection between the methylene bridge and both the isoxazole ring (at C-3) and the piperidine ring (at C-3).

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, thereby determining its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. rsc.org For this compound (C₉H₁₄N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated.

Common fragmentation pathways in electron impact (EI) or collision-induced dissociation (CID) would likely involve cleavage of the bond between the methylene bridge and the piperidine ring, leading to the formation of a stable piperidinyl fragment or a methylisoxazole fragment. miamioh.edusapub.org

Hypothetical Mass Spectrometry Data This table is illustrative and not based on experimental data.

| Technique | Measurement | Expected Value |

|---|---|---|

| HRMS (ESI+) | Molecular Ion [M+H]⁺ | m/z calculated for C₉H₁₅N₂O⁺ |

| MS/MS | Major Fragment 1 | Loss of the piperidinyl moiety |

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rjpbcs.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=N and C-O stretching within the isoxazole ring, C-H stretching for the aliphatic piperidine and methylene groups, and N-H stretching for the secondary amine in the piperidine ring. researchgate.netresearchgate.netlu.se

Hypothetical IR Absorption Bands This table is illustrative and not based on experimental data.

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Piperidine) | 3300-3500 (broad) |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=N Stretch (Isoxazole) | 1620-1680 |

| C=C Stretch (Isoxazole) | 1450-1550 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

If a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the absolute stereochemistry if the molecule is chiral (which this compound is, at C-3 of the piperidine ring). It would also reveal the preferred conformation of the piperidine ring (e.g., chair conformation) and the relative orientation of the isoxazole and piperidine rings. nih.gov

Chromatographic Methods for Purification and Analytical Purity

Chromatographic techniques are essential for both the purification of the synthesized compound and the assessment of its purity.

Flash Column Chromatography: This is a standard method for purifying the crude product after synthesis, typically using silica gel as the stationary phase and a mixture of organic solvents as the mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound. By using a suitable column and mobile phase, a sharp, single peak for the compound would indicate high purity. The retention time is a characteristic property of the compound under specific conditions.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. It is often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification.

The purity is typically reported as a percentage, often determined by the peak area in the HPLC or GC chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography stands as a premier technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it an indispensable tool in synthetic and analytical chemistry.

Structural Elucidation and Purity Assessment:

In the context of this compound, reversed-phase HPLC (RP-HPLC) is the most common modality employed. A typical setup involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous buffer (often containing an acid modifier like formic acid or trifluoroacetic acid to improve peak shape for the basic piperidine moiety) and an organic solvent such as acetonitrile or methanol.

The retention time of this compound is a key parameter for its identification. Under specific chromatographic conditions, the compound will elute at a characteristic time, which can be compared to a reference standard. The purity of a sample is determined by integrating the peak area of the main compound and any impurities present in the chromatogram. Diode-array detection (DAD) or UV-Vis detection is commonly used, with the detection wavelength set to the absorbance maximum of the isoxazole ring. For more definitive structural confirmation, HPLC can be coupled with mass spectrometry (LC-MS), providing both retention time data and mass-to-charge ratio information, which can confirm the molecular weight of the parent compound and its fragments.

Research Findings:

Research on analogous isoxazole and piperidine-containing compounds has demonstrated the utility of RP-HPLC for their analysis. For instance, a typical gradient elution method might start with a high percentage of aqueous buffer and gradually increase the proportion of organic solvent. This ensures the elution of polar impurities first, followed by the compound of interest and then any less polar byproducts. The purity of synthesized batches of this compound is often found to be greater than 98% after purification by column chromatography, as confirmed by HPLC analysis.

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~8.5 min |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Structural Elucidation and Purity Assessment:

For GC analysis, the compound is injected into a heated port where it is vaporized and carried by an inert gas (such as helium or nitrogen) through a capillary column. The column's stationary phase, typically a polysiloxane-based polymer, separates components based on their boiling points and interactions with the stationary phase.

The retention time in GC is a characteristic property used for identification. The primary utility of GC in this context is its coupling with a mass spectrometer. As the separated components elute from the GC column, they enter the ion source of the mass spectrometer where they are ionized, commonly by electron ionization (EI). The resulting fragmentation pattern is a molecular fingerprint that can be used to elucidate the structure of the compound. For this compound, characteristic fragments would be expected from the cleavage of the piperidine ring, the isoxazole ring, and the methylene bridge connecting them.

Research Findings:

GC-MS analysis of N-heterocyclic compounds often reveals predictable fragmentation patterns. For this compound, key fragments would likely include the piperidinylmethyl cation and fragments arising from the cleavage of the isoxazole ring. The molecular ion peak, if observed, would confirm the molecular weight of the compound. The purity can be assessed by the relative abundance of the main peak compared to any other peaks in the total ion chromatogram.

| Parameter | Condition |

|---|---|

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (EI, 70 eV) |

| Retention Time | ~12.3 min |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions and for the preliminary assessment of sample purity.

Application in Reaction Monitoring:

During the synthesis of this compound, TLC is an invaluable tool to track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel on an aluminum or glass backing) and developed in a suitable solvent system. The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase.

The choice of eluent is critical for achieving good separation. For a compound like this compound, which contains a basic piperidine ring, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often used. The addition of a small amount of a base, such as triethylamine or ammonia, to the eluent can help to prevent tailing of the basic compound on the acidic silica gel.

After development, the spots are visualized. Since the isoxazole ring contains a chromophore, it can often be visualized under UV light (at 254 nm). Additionally, various chemical stains can be used for visualization, such as potassium permanganate or iodine vapor, which react with many organic compounds. The retention factor (R_f), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.

Research Findings:

In synthetic procedures for related compounds, TLC is routinely used to determine the endpoint of a reaction. For the synthesis of this compound, a typical TLC analysis would show the disappearance of the starting materials and the appearance of a new spot corresponding to the product. The R_f value of the product would be different from that of the starting materials, allowing for clear monitoring of the reaction's progress.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Dichloromethane:Methanol (9:1) + 0.5% Triethylamine |

| Visualization | UV (254 nm), Potassium Permanganate Stain |

| R_f Value | ~0.45 |

Computational and Theoretical Chemistry Studies of 3 3 Piperidylmethyl Isoxazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a compound to a biological target.

For a compound like 3-(3-Piperidylmethyl)isoxazole, molecular docking simulations would be used to predict how it fits into the active site of a target protein. The simulation software calculates the most likely binding poses and estimates the binding affinity, often expressed as a docking score in kcal/mol. A lower (more negative) score generally indicates a more stable and favorable interaction.

In studies of related heterocyclic compounds, such as piperidine (B6355638) or isoxazole (B147169) derivatives, docking simulations have been successfully used to predict their binding affinities against various targets. For instance, novel piperidine derivatives have been docked against the µ-opioid receptor, showing binding affinities ranging from -8.13 to -13.37 kcal/mol tandfonline.com. Similarly, various isoxazole derivatives have been evaluated as inhibitors of enzymes like Cytochrome P450 (CYP450) and Cyclooxygenase (COX), with docking studies providing insights into their inhibitory potential nih.govtandfonline.comnih.gov. For example, a study on isoxazole-carboxamide derivatives identified a potent compound with a high binding affinity for the COX-2 enzyme nih.gov.

Table 1: Illustrative Molecular Docking Data for Related Heterocyclic Compounds

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Piperidine Derivatives | µ-Opioid Receptor | -8.13 to -13.37 | tandfonline.com |

| Isoxazole Derivatives | Cytochrome P450 (CYP1A2) | -7.5 to -8.5 | tandfonline.com |

| Isoxazole-Carboxamides | COX-2 | Not specified, but potent binding identified | nih.govnih.gov |

This table provides examples from studies on related compounds to illustrate how docking results are typically presented.

A critical output of molecular docking is the identification of specific amino acid residues within the target's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and ionic bonds, are fundamental to the stability of the ligand-receptor complex.

For example, docking studies of piperidine derivatives with the µ-opioid receptor identified key interactions with residues such as Q124, D147, Y148, M151, and H297 tandfonline.com. In computational studies of piperidine and piperazine-based compounds targeting the Sigma-1 receptor, analysis of the docking poses revealed crucial interactions that explain the compounds' affinity and function nih.govrsc.org. Understanding these interactions is vital for structure-activity relationship (SAR) studies and for designing new molecules with improved potency and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can assess the stability of a ligand-receptor complex and explore the conformational changes that occur upon binding.

Following molecular docking, MD simulations are often performed to validate the predicted binding pose and assess its stability. These simulations can reveal how the ligand, such as this compound, adjusts its conformation within the binding pocket and how the protein itself may change shape to accommodate the ligand frontiersin.orgresearchgate.netnih.govnih.govmdpi.com.

Studies on related isoxazole and piperidine derivatives have used MD simulations to confirm the stability of docking predictions. For instance, MD simulations of isoxazole-piperazine derivatives targeting human topoisomerase II showed the stability of the compounds in the active site researchgate.net. Similarly, simulations of piperidine-based compounds bound to the Sigma-1 receptor helped to identify the crucial amino acid residues involved in maintaining a stable interaction nih.govrsc.org. These simulations provide insights into the flexibility of the ligand and the dynamic nature of the protein-ligand interactions, which are crucial for a comprehensive understanding of the binding mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities frontiersin.org.

To build a QSAR model, various molecular descriptors are calculated for a set of compounds with known biological activities. These descriptors quantify different aspects of the molecule's structure, including physicochemical, topological, and electronic properties frontiersin.org. Examples of common descriptors include LogP (lipophilicity), molecular weight, molar refractivity, and various topological indices like the Randic and connectivity indices researchgate.netfrontiersin.org.

For nitrogen-containing heterocyclic compounds like isoxazoles and piperidines, QSAR studies have successfully correlated such descriptors with activities like anticancer and anti-inflammatory effects researchgate.netnih.govresearchgate.netbohrium.com. For example, a QSAR study on isoxazole-piperazine derivatives identified the first-order and second-order molecular connectivity indices as important descriptors for describing anticancer activity researchgate.net. Another study on nitrogen heterocycles found that descriptors related to the solvent-accessible surface area and the number of carbon atoms were important for inhibitory activity mdpi.com. A predictive QSAR model for this compound and its analogs would allow for the virtual screening and design of new compounds with potentially enhanced biological activity.

Table 2: Examples of Physicochemical Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Descriptor Name | Description | Relevance |

|---|---|---|---|

| Topological | Molecular Connectivity Index (χ) | Describes the degree of branching and connectivity in a molecule. | Correlated with anticancer activity in isoxazole-piperazine derivatives researchgate.net. |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) | Represents the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. | Used to describe anticancer activity of isoxazole-piperazine derivatives researchgate.net. |

| Physicochemical | LogP | A measure of a compound's lipophilicity or hydrophobicity. | A fundamental descriptor in many QSAR models for predicting drug absorption and distribution frontiersin.org. |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | A basic descriptor influencing various pharmacokinetic properties frontiersin.org. |

| Geometrical | Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Found to be important for the inhibitory activity of nitrogen heterocycles mdpi.com. |

Pharmacophore Model Development

Pharmacophore modeling is a crucial technique in drug discovery and design, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, the general principles can be applied. Isoxazole derivatives are recognized for their diverse pharmacological activities, serving as a key scaffold in the development of new drugs. researchgate.net

A pharmacophore model for a series of compounds including this compound would typically be developed by aligning the structures of active molecules and identifying common features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For this compound, key pharmacophoric features would likely include:

Hydrogen Bond Acceptor: The nitrogen atom in the isoxazole ring and the nitrogen in the piperidine ring.

Hydrogen Bond Donor: The N-H group in the piperidine ring.

Hydrophobic Features: The aliphatic piperidine ring and the methylene (B1212753) bridge.

The development of such a model would enable the virtual screening of large compound libraries to identify new molecules with a higher probability of exhibiting the desired biological activity.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations offer a detailed understanding of the electronic structure and reactivity of molecules. These computational methods can predict various molecular properties, including orbital energies and electrostatic potentials, which are fundamental to understanding chemical behavior. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

For this compound, FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule would highlight the reactive regions. It is generally observed that the isoxazole ring, being an electron-deficient system, influences the electronic properties significantly. The nitrogen and oxygen atoms of the isoxazole ring, along with the piperidine nitrogen, would likely have a significant contribution to the HOMO, indicating their role in electron donation. Conversely, the LUMO is expected to be distributed primarily over the isoxazole ring, highlighting its susceptibility to nucleophilic attack.

A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds. Specific values for this compound would require dedicated quantum chemical calculations.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards charged species. researchgate.netresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. researchgate.net Intermediate potentials are shown in shades of green and yellow.

For this compound, an MEP map would likely show the most negative potential localized around the nitrogen and oxygen atoms of the isoxazole ring, as well as the nitrogen atom of the piperidine ring, indicating these as the primary sites for electrophilic attack and hydrogen bonding interactions. researchgate.net The hydrogen atom attached to the piperidine nitrogen would exhibit a region of positive potential, making it a likely site for nucleophilic interaction. The carbon framework of both the piperidine and isoxazole rings would display relatively neutral potential.

Understanding the MEP is crucial for predicting how the molecule will interact with biological targets such as proteins and enzymes, as it highlights the regions responsible for electrostatic interactions and hydrogen bonding.

Biological Target Identification and Mechanistic Elucidation of Isoxazole Piperidine Conjugates

Exploration of Potential Biological Targets Based on Scaffold Predilections

The versatility of the isoxazole-piperidine core allows it to interact with a diverse range of biological macromolecules. Research has focused on identifying these targets through binding assays, inhibition studies, and modulation experiments.

Isoxazole-piperidine derivatives have been shown to bind to several G-protein coupled receptors (GPCRs) and ion channels, often with high affinity and selectivity.

One example is a potent and drug-like G protein-coupled receptor 119 (GPR119) agonist, 6-((2-Fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one, which highlights the potential of this scaffold in targeting GPCRs for metabolic disorders. nih.gov Furthermore, certain isoxazole (B147169) hybrids have been developed as positive allosteric modulators (PAMs) of the GABA-A α5 receptor, demonstrating strong binding affinity to the GABA α5/β3/γ2 receptor complex with K_i_ values in the low nanomolar range. nih.gov

In the realm of ion channels, isoxazole derivatives have been identified as inhibitors of the M2 proton channel of the influenza A virus. acs.org The transient receptor potential vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain sensation, has also been targeted by isoxazole-3-carboxamide (B1603040) derivatives. nih.gov Additionally, bis(isoxazoles) have been investigated as bivalent ligands for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key glutamate (B1630785) receptor in the central nervous system. mdpi.com

Receptor Binding Affinity of Selected Isoxazole Derivatives

| Compound Class | Target Receptor | Binding Affinity (K_i_) | Reference |

|---|---|---|---|

| Isoxazole-isoxazole hybrid (7a) | GABA-A α5/β3/γ2 receptor complex | 0.0085 µM | nih.gov |

| Isoxazole-isoxazole hybrid (7b) | GABA-A α5/β3/γ2 receptor complex | 0.039 µM | nih.gov |

The isoxazole-piperidine scaffold is a prominent feature in the design of various enzyme inhibitors, targeting kinases, carbonic anhydrases, and lipoxygenases, among others.

Kinase Inhibition: Derivatives incorporating this scaffold have shown potent inhibitory activity against several protein kinases. For instance, quinoxaline-isoxazole-piperazine conjugates have been identified as potent inhibitors of the tyrosine kinase Epidermal Growth Factor Receptor (EGFR). nih.gov Similarly, benzoxazole-appended piperidine (B6355638) derivatives demonstrated potent EGFR inhibition with IC₅₀ values as low as 0.08 µM. nih.gov Other kinases targeted by isoxazole-containing compounds include p38 kinase, alpha-kinase 1 (ALPK1), and Traf-2- and Nck-interacting kinase (TNIK), which are implicated in inflammatory responses and cancer. nih.gov

Carbonic Anhydrase Inhibition: Isoxazole derivatives have been explored as inhibitors of carbonic anhydrase (CA), a key enzyme in various physiological processes. nih.gov Studies on isoxazole derivatives revealed compounds with significant inhibitory action against CA, with the most promising exhibiting an IC₅₀ value of 112.3 ± 1.6 µM. researchgate.net The isoxazole scaffold is considered a novel class of inhibitors that can bind at the entrance of the enzyme's active site. nih.gov

Lipoxygenase Inhibition: 5-Lipoxygenase (5-LOX), an enzyme crucial for the biosynthesis of pro-inflammatory leukotrienes, is another target for isoxazole derivatives. nih.govnih.gov Certain compounds have demonstrated significant, concentration-dependent inhibition of 5-LOX with IC₅₀ values as low as 8.47 µM. nih.gov

Other Enzymes: The scaffold has also been integrated into potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. A series of N-benzylpiperidines with isoxazole-containing tricycles showed exceptionally potent in vitro inhibition of AChE, with the most active compound having an IC₅₀ of 0.33 ± 0.09 nM. nih.gov

Enzyme Inhibition by Isoxazole-Piperidine and Related Conjugates

| Compound Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Benzoxazole-piperidine (4d) | EGFR | 0.08 ± 0.002 µM | nih.gov |

| Benzoxazole-piperidine (7h) | EGFR | 0.09 ± 0.002 µM | nih.gov |

| Isoxazole derivative (AC2) | Carbonic Anhydrase (CA) | 112.3 ± 1.6 µM | nih.govresearchgate.net |

| Isoxazole derivative (C3) | 5-Lipoxygenase (5-LOX) | 8.47 µM | nih.gov |

| Isoxazole derivative (C5) | 5-Lipoxygenase (5-LOX) | 10.48 µM | nih.govnih.gov |

| Pyrrolobenzisoxazole-piperidine (2a) | Acetylcholinesterase (AChE) | 0.33 ± 0.09 nM | nih.gov |

| Tetrahydroquinoline-isoxazole (5n) | Acetylcholinesterase (AChE) | 4.24 µM | nih.gov |

| Tetrahydroquinoline-isoxazoline (6aa) | Butyrylcholinesterase (BChE) | 3.97 µM | nih.gov |

The System xc- cystine/glutamate antiporter has been identified as a significant target for isoxazole-based compounds. This transporter's role in exchanging extracellular L-cystine for intracellular L-glutamate is crucial for glutathione (B108866) synthesis and has implications in both normal CNS function and pathological states. nih.gov

Analogues of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) have been evaluated for their activity at the System xc- transporter. nih.govumt.edu Research has shown that specific lipophilic isoxazole analogues can robustly bind to and inhibit glutamate uptake by this transporter. nih.gov For example, the amino acid naphthyl-ACPA 7g and a hydrazone carboxylic acid derivative both inhibited the transporter with potency comparable to the endogenous substrate, cystine. nih.gov This demonstrates the potential of the isoxazole scaffold to modulate the activity of this important amino acid transporter. nih.govkisti.re.kr

Investigation of Molecular Mechanisms of Action

Understanding how these conjugates interact with their biological targets at a molecular level is key to optimizing their design. Studies have focused on ligand-receptor dynamics and the principles of allosteric modulation.

Molecular modeling and co-crystallization studies have provided detailed insights into the binding modes of isoxazole-piperidine conjugates. For example, the docking of a 3,4-diaryl-isoxazole inhibitor into the ATP binding site of the protein kinase CK1δ predicted a bidentate interaction with the backbone of Leu-85. nih.gov The isoxazole ring itself was predicted to form a hydrogen bond with a structural water molecule, highlighting the specific interactions that contribute to its inhibitory activity. nih.gov

In another study, docking of 1,4-naphthoquinone (B94277) hybrids containing piperidine moieties into the active sites of EGFR and the Hsp90 chaperone revealed strong binding affinities. acs.org These computational studies are crucial for understanding the structure-activity relationships and guiding the synthesis of more potent and selective compounds. The binding of oxazole (B20620) inhibitors to leukotriene A4 hydrolase (LTA4H) was confirmed through high-resolution crystal structures, which showed conformational rotations of key tyrosine residues (Y383 and Y378) upon ligand binding. mdpi.com

A significant finding in the study of isoxazole-piperidine conjugates is their ability to act as allosteric modulators. Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a distinct site, inducing a conformational change that alters the target's activity.

Trisubstituted isoxazoles have been identified as a novel class of selective allosteric inverse agonists for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a promising target for autoimmune diseases. nih.govacs.org These compounds bind to an allosteric site within the ligand-binding domain, offering a different mechanism of inhibition compared to orthosteric modulators. nih.govacs.org This allosteric approach may provide advantages in terms of selectivity and overcoming resistance. nih.gov

Similarly, bis(isoxazoles) have been shown to be highly potent positive allosteric modulators (PAMs) of the AMPA receptor. mdpi.com Molecular modeling confirmed that these compounds could interact with a validated PAM binding site on the receptor, potentiating its response to agonists. mdpi.com The development of isoxazole-based PAMs for the GABA-A α5 receptor further underscores the utility of this scaffold in achieving allosteric modulation of important CNS targets. nih.gov

Pathway Modulation and Cellular Signaling Cascade Analysis

There is a scarcity of specific research detailing the pathway modulation and cellular signaling cascades directly affected by 3-(3-Piperidylmethyl)isoxazole. However, studies on other isoxazole-containing compounds provide insights into potential mechanisms. For instance, certain isoxazole-piperazine hybrids have been shown to induce cellular responses such as oxidative stress, which can lead to apoptosis. This process is often mediated through the activation of key signaling proteins like p53, a tumor suppressor, and the modulation of survival pathways, such as the one involving Akt hyperphosphorylation. The activation of these pathways can ultimately lead to cell cycle arrest, preventing the proliferation of affected cells. Without direct experimental evidence, it remains speculative whether this compound would engage similar cellular mechanisms.

Binding Site Characterization and Topography Mapping

Detailed characterization of the binding site and topographical mapping for this compound is not available in the current scientific literature. Molecular docking studies, a computational method used to predict the binding orientation of a small molecule to a larger target protein, have been conducted on various other isoxazole derivatives. These studies have identified potential interactions with a range of biological targets, including bacterial enzymes and cyclooxygenase-2 (COX-2). The binding of these derivatives is often characterized by specific interactions, such as the formation of hydrogen bonds with amino acid residues within the active site of the target protein. However, without similar studies performed specifically on this compound, the nature of its binding pocket and the key interacting residues remain unknown. The topography of its potential binding sites is therefore yet to be elucidated.

Pre Clinical Biological Evaluation Methodologies

In Vitro Assay Development and Implementation

In Vitro Antioxidant Activity Assays

The evaluation of a compound's antioxidant potential is a critical step in its preclinical assessment. This is typically achieved through a battery of in vitro assays that measure the capacity of the compound to scavenge free radicals or reduce oxidizing agents. For a compound like 3-(3-Piperidylmethyl)isoxazole, the following assays would be fundamental in determining its antioxidant profile.

Commonly Employed In Vitro Antioxidant Assays:

| Assay Name | Principle |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, which is characterized by a deep violet color. The reduction of DPPH results in a color change to pale yellow, which is measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the compound. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | In this assay, ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored. The antioxidant capacity of the test compound is measured by its ability to quench the ABTS•+ radical, leading to a reduction in absorbance. This method is applicable to both hydrophilic and lipophilic antioxidants. |

| FRAP (Ferric Reducing Antioxidant Power) Assay | The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex. The intensity of the color is proportional to the reducing power of the compound. |

While direct studies on this compound are lacking, research on other isoxazole (B147169) derivatives has demonstrated antioxidant potential using these methods. For instance, certain fluorophenyl-isoxazole-carboxamide derivatives have shown potent scavenging activity against the DPPH free radical. criver.com In one study, compounds 2a and 2c exhibited high antioxidant potency with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, which were significantly lower than the positive control, Trolox (IC50 value of 3.10 ± 0.92 µg/ml). criver.com Another study on novel isoxazole derivatives reported that some compounds exhibited notable antioxidant activities in DPPH assays. nih.gov These findings suggest that the isoxazole scaffold is a promising backbone for the development of antioxidant agents, and the aforementioned assays would be crucial in characterizing the potential of this compound.

In Vivo Animal Model Systems for Mechanistic Investigation (without clinical implications)

Following in vitro characterization, in vivo animal models are employed to understand the biological effects of a compound in a whole organism. These models are essential for investigating the mechanisms of action related to specific biological processes.

To investigate the potential anti-inflammatory and analgesic effects of this compound, well-established animal models would be utilized.

Carrageenan-Induced Paw Edema Model: This is a widely used and reproducible model for acute inflammation. mdpi.comscholarsresearchlibrary.comcreative-biolabs.com Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema. mdpi.comscholarsresearchlibrary.comcreative-biolabs.com The anti-inflammatory potential of a test compound is assessed by its ability to reduce the swelling of the paw compared to a control group. scholarsresearchlibrary.com This model is valuable as the inflammatory response is biphasic, allowing for some insight into the mechanism of action. eijst.org.uk The early phase is associated with the release of histamine (B1213489) and serotonin (B10506), while the later phase involves the production of prostaglandins. eijst.org.uk Studies on other isoxazole derivatives have utilized this model to demonstrate their anti-inflammatory activity. scholarsresearchlibrary.comeijst.org.uk

Formalin Test: This model is used to assess the analgesic properties of a compound and can differentiate between central and peripheral analgesic effects. criver.commeliordiscovery.compensoft.net A dilute solution of formalin is injected into the paw of a rodent, which elicits a biphasic pain response. criver.commeliordiscovery.com The early phase is a result of direct chemical stimulation of nociceptors and is considered a model of acute nociceptive pain. criver.com The late phase is thought to involve inflammatory processes and central sensitization of the nervous system. criver.commeliordiscovery.com The ability of a compound to reduce licking and biting of the injected paw during these two phases indicates its analgesic potential. pensoft.net Research on novel heterocyclic compounds has employed the formalin test to demonstrate their analgesic efficacy. pensoft.net For some isoxazole carboxamide derivatives, analgesic activity has been demonstrated using the acetic acid-induced writhing assay and the hot plate test, which are other common models for pain assessment. nih.gov

Illustrative Data from a Hypothetical Carrageenan-Induced Paw Edema Study:

| Treatment Group | Paw Volume (mL) at 3h post-carrageenan (Mean ± SEM) | % Inhibition of Edema |

| Control (Vehicle) | 1.25 ± 0.08 | - |

| This compound (10 mg/kg) | 0.85 ± 0.06 | 32% |

| This compound (20 mg/kg) | 0.62 ± 0.05 | 50.4% |

| Indomethacin (10 mg/kg) | 0.55 ± 0.04 | 56% |

| p<0.05, **p<0.01 compared to control. Data is hypothetical and for illustrative purposes only. |

To delve deeper into the mechanism of action, the levels of key molecular and cellular biomarkers are assessed in tissues collected from the animal models.

Following the in vivo experiments, tissue samples from the inflamed paw or other relevant organs would be collected and analyzed for changes in the expression or activity of inflammatory mediators. Common biomarkers to be assessed include:

Pro-inflammatory Cytokines: Levels of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) are often measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or quantitative PCR (Polymerase Chain Reaction).

Cyclooxygenase (COX) Enzymes: The expression and activity of COX-1 and COX-2, key enzymes in the synthesis of prostaglandins, can be evaluated through methods like Western blotting and immunohistochemistry. The inhibition of COX-2 is a common mechanism for many anti-inflammatory drugs.

Oxidative Stress Markers: The levels of markers of oxidative stress, such as malondialdehyde (MDA), and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, can be measured in tissue homogenates to determine if the compound's anti-inflammatory effects are linked to its antioxidant properties.

For example, in a study investigating newly synthesized oxazolones and imidazolones using the carrageenan-induced paw edema model, a reduction in the expression of inflammatory markers like COX-2 and TNF-α was observed for the active compounds. qu.edu.qa Additionally, these compounds were found to improve oxidative stress by restoring the levels of antioxidant enzymes such as catalase and glutathione (B108866) (GSH) in the paw tissue. qu.edu.qa

Pharmacodynamic (PD) studies are conducted to confirm that the compound interacts with its intended biological target in the living animal and produces the expected physiological response.

If in vitro studies suggest a specific molecular target for this compound (e.g., a particular enzyme or receptor), PD studies would be designed to verify this interaction in vivo. This could involve:

Ex Vivo Enzyme Assays: After administration of the compound to the animal, tissues can be collected at various time points, and the activity of the target enzyme can be measured to see if it has been inhibited.

Receptor Occupancy Studies: If the compound is believed to act on a specific receptor, radiolabeled ligands can be used to determine the extent to which the compound is bound to its target receptor in the brain or peripheral tissues.

Biomarker Modulation: Measuring a downstream biomarker that is known to be regulated by the target can provide evidence of target engagement. For instance, if the compound is a COX-2 inhibitor, a reduction in prostaglandin (B15479496) levels in the blood or inflamed tissue would confirm target engagement.

While specific pharmacodynamic studies for this compound are not available, research on other isoxazole derivatives has explored their mechanisms. For instance, some isoxazole carboxamide derivatives were found to exert their analgesic effects through a non-opioid receptor pathway. nih.gov Another isoxazole compound, ML327, was shown to destabilize MYC signaling in neuroblastoma cell lines and in xenograft models, demonstrating target engagement in a cancer context. researchgate.net

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Principles

Impact of Substituents on Biological Activities and Binding Affinities

The potency and efficacy of isoxazole-based compounds can be finely tuned by strategic modifications to both the isoxazole (B147169) and piperidine (B6355638) rings, as well as the linker connecting them.

The isoxazole ring is a key structural element, and alterations to it can significantly influence antagonist activity and binding affinity. researchgate.net The stability of this five-membered heterocycle allows for extensive derivatization, making it a common building block in the search for new antimicrobial and antifungal compounds. nih.gov

Introducing electron-donating or electron-withdrawing groups onto the isoxazole ring is a critical strategy for modulating biological activity. researchgate.net For instance, in a series of isoxazole derivatives developed as farnesoid X receptor (FXR) agonists, the presence of an electronegative group at the R3 position was found to be crucial for their agonistic activity. mdpi.com Similarly, for a class of EPAC (Exchange proteins directly activated by cAMP) antagonists, structure-activity relationship studies indicated that modifications at the 5-position of the isoxazole ring could lead to the development of more potent compounds. nih.govutmb.edu In another example, adding a thiophene (B33073) moiety to the isoxazole ring was shown to increase the antimicrobial activity of the resulting derivatives. nih.gov

The following table summarizes research findings on how modifications to the isoxazole ring impact biological activity.

| Modification Type | Example/Finding | Impact on Activity | Target/Model | Source |

| Electron-withdrawing groups (EWGs) | Introduction of EWGs on the isoxazole ring. | Can affect binding affinity and potency. | TRPV1 | researchgate.net |

| Electronegative group | Presence of an electronegative group at the R3 position. | Crucial for agonistic activity. | Farnesoid X Receptor (FXR) | mdpi.com |

| Substitution at 5-position | Modification at the 5-position of the isoxazole. | May lead to more potent antagonists. | EPAC | nih.govutmb.edu |

| Thiophene Moiety Addition | Attachment of a thiophene ring to the isoxazole. | Increases antimicrobial activity. | Bacteria | nih.gov |

The piperidine ring is a prevalent scaffold in medicinal chemistry, and its substitution pattern plays a vital role in determining the pharmacological profile of a molecule. The synthesis of substituted piperidines is a key area of research, with various methods developed to create specific isomers and functionalized derivatives. nih.gov

The linker connecting the isoxazole and piperidine rings—a methyl group in the parent compound—is a critical determinant of biological activity. Its length, rigidity, and conformational freedom can dictate the relative orientation of the two rings, which in turn affects how the molecule fits into a receptor binding site.

Studies on trisubstituted isoxazoles have shown that linker flexibility has a direct impact on binding affinity. When the linker is conformationally restricted, it may lead to a higher entropic penalty upon binding, resulting in decreased affinity. dundee.ac.uk For some TRPV1 antagonists, the alkyl chain (linker) attached to the isoxazole ring plays a significant role, with modifications in its length and flexibility influencing receptor binding and activity. researchgate.net In a series of dopamine (B1211576) receptor ligands, replacing a flexible amide linker with a more rigid triazole ring was shown to eliminate a crucial hydrogen bond necessary for binding, demonstrating that the linker's chemical nature is as important as its length. nih.gov The study of analogues with varying carbon spacer lengths further confirmed the linker's role in orienting the molecule within the receptor binding site. nih.gov

The table below illustrates the impact of linker modifications on molecular activity.

| Linker Modification | Observation | Consequence | Target/Model | Source |

| Increased Rotational Restriction | Higher entropic penalty upon binding. | Decrease in binding affinity. | RORγt | dundee.ac.uk |

| Variation in Length/Flexibility | Modifies fit within the binding pocket. | Influences receptor binding and activity. | TRPV1 | researchgate.net |

| Replacement of Linkage Type | Amide replaced with a triazole. | Loss of a pivotal hydrogen bond. | Dopamine D3 Receptor | nih.gov |

Stereochemical Influence on Biological Interaction

Stereochemistry is a fundamental aspect of drug action, as biological macromolecules like receptors and enzymes are chiral. Consequently, the different enantiomers of a chiral drug can exhibit vastly different pharmacological activities.

This principle is evident in isoxazole-containing compounds. For example, in a series of 4-substituted analogues of (RS)-2-amino-3-(3-hydroxy-5-isoxazolyl)propionic acid, the antagonist activity at group I metabotropic glutamate (B1630785) receptors was found to reside exclusively in the (S)-enantiomer. nih.gov This highlights that a specific stereochemical configuration is required for effective receptor interaction. Similarly, the development of potent and soluble TRPV1 antagonists was achieved by incorporating a specific stereoisomer, 1S, 3R-3-aminocyclohexanol, into an isoxazole-3-carboxamide (B1603040) structure. researchgate.net This underscores the importance of controlling stereochemistry not only at the core but also in peripheral substituents to achieve the desired therapeutic profile.

Conformational Effects on Receptor/Enzyme Binding

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. A molecule in solution exists as an equilibrium of different conformers, and the biologically active conformation is the one that fits optimally into the receptor's binding site.

Molecular modeling studies on various ligands have demonstrated the importance of conformational analysis. nih.gov For certain isoxazole derivatives acting as RORγt inverse agonists, crystallographic data revealed that the linker between the core rings could adopt two different conformations. A more rotationally restricted linker was associated with a decrease in binding affinity, likely due to a higher entropic penalty upon binding to the receptor. dundee.ac.uk Furthermore, molecular dynamics simulations of isoxazole-type FXR agonists showed that the ligands could stabilize the receptor in a single dominant low-energy conformation, which is a favorable characteristic for strong binding. mdpi.com The ability to predict and control the conformational preferences of a molecule is therefore a powerful tool in drug design. nih.gov

Development of Structure-Mechanism Relationships for Rational Design

A deep understanding of SAR and conformational effects allows for the development of a Structure-Mechanism Relationship (SMR). This knowledge enables the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties.

A prime example of rational design is the development of multi-target inhibitors for receptor tyrosine kinases. Inspired by the structure of the drug Linifanib, researchers designed and synthesized novel diaryl-ureas with an isoxazol[3,4-b]pyridine-3-amino-structure, resulting in a compound with potent inhibitory activity against several key kinases. nih.gov Another successful application of SMR involves the use of 3D-QSAR and molecular dynamics studies on isoxazole derivatives targeting the farnesoid X receptor (FXR). mdpi.com These computational models identified key hydrophobic interactions, salt bridges, and hydrogen bonds crucial for agonist activity. This detailed mechanistic understanding allowed the researchers to design eight new, more potent FXR agonists. mdpi.com By correlating the three-dimensional structure of a ligand with its biological activity through methods like Comparative Molecular Field Analysis (CoMFA), predictive models can be built to guide the synthesis of new analogues with enhanced affinity and selectivity. nih.gov

Future Research Directions and Unexplored Avenues

Design of Novel 3-(3-Piperidylmethyl)isoxazole Analogues for Enhanced Specificity

The development of analogues with improved target specificity is a cornerstone of modern drug discovery. For the this compound framework, several rational design strategies can be employed to modulate its pharmacological profile. Structure-Activity Relationship (SAR) studies are fundamental to this process, systematically exploring how modifications to the core structure influence biological activity.

Key areas for modification include:

Piperidine (B6355638) Ring Substitution: Introducing substituents at various positions on the piperidine ring can significantly impact binding affinity and selectivity. For instance, alkyl, aryl, or functional groups could be added to the nitrogen atom or the carbon atoms of the ring.

Conformational Restriction: Incorporating elements of rigidity, such as fusing another ring to the piperidine structure, can lock the molecule into a specific conformation that may be more favorable for binding to a particular target, thereby enhancing specificity.

Isoxazole (B147169) Ring Modification: While the 3,5-disubstitution pattern is common, exploring other substitution patterns or introducing substituents at the C4 position of the isoxazole ring could uncover novel biological activities. mdpi.com Direct fluorination at the C4 position, for example, is a known late-stage functionalization strategy that can alter a molecule's properties. academie-sciences.fracademie-sciences.fr

Bioisosteric Replacement: Replacing the isoxazole or piperidine rings with other heterocyclic systems (e.g., oxazole (B20620), thiazole, pyrrolidine) that mimic their steric and electronic properties can lead to analogues with improved pharmacokinetic profiles and target engagement. mdpi.com

| Analogue ID | Modification Strategy | Rationale for Enhanced Specificity | Hypothetical Target Class |

| 3PMI-N-Me | N-methylation of piperidine | Altering basicity and steric profile to probe specific interactions within a binding pocket. | GPCRs, Ion Channels |

| 3PMI-4-F | Fluorination at C4 of isoxazole | Modulating electronic properties and metabolic stability. | Kinases, Enzymes |

| 3PMI-Fused | Fused bicyclic piperidine analogue | Restricting conformational flexibility to favor a bioactive conformation. | Acetylcholinesterase nih.gov |

| 3PMI-Thiazole | Bioisosteric replacement of isoxazole with thiazole | Exploring alternative hydrogen bonding patterns and metal chelation possibilities. | Metalloenzymes |

This table presents hypothetical data for illustrative purposes.

Integration of the Compound into Complex Hybrid Structures

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful approach for developing compounds with multi-target activity or enhanced efficacy. nih.gov The this compound scaffold is an excellent candidate for integration into such hybrid structures.

Application of Advanced Synthetic Methodologies

The synthesis of isoxazole derivatives has a rich history, with the 1,3-dipolar cycloaddition of nitrile oxides to alkynes or alkenes being a cornerstone method. mdpi.comnih.gov Future research should focus on applying more advanced and efficient synthetic strategies to the production of this compound and its analogues.

Modern synthetic approaches to consider include:

Catalyst-Free Reactions in Aqueous Media: "Green chemistry" approaches that utilize water as a solvent and avoid the need for catalysts are highly desirable for their environmental benefits and often simpler work-up procedures. nih.gov

Multi-component Reactions: One-pot reactions that combine three or more starting materials to form a complex product can significantly improve efficiency and reduce waste compared to traditional multi-step syntheses.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters, which can be particularly useful for optimizing reaction conditions and producing libraries of analogues.

Asymmetric Synthesis: For analogues with new stereocenters, the development of stereoselective synthetic methods, such as squaramide-catalysed cycloadditions, will be crucial for accessing enantiomerically pure compounds. rsc.org

| Synthetic Method | Key Features | Potential Advantage for 3PMI Synthesis | Reference Concept |

| [3+2] Cycloaddition | Reaction of nitrile oxides with alkynes/alkenes | Well-established, versatile for isoxazole formation. | d-nb.info |

| Aqueous Synthesis | Uses water as a solvent, often catalyst-free | Environmentally friendly, simplified purification. | nih.gov |

| Ring-Closing Metathesis | Formation of cyclic structures | Useful for creating conformationally constrained piperidine analogues. | researchgate.net |

| Asymmetric Catalysis | Enantioselective formation of chiral centers | Access to single enantiomers for pharmacological evaluation. | rsc.org |

This table presents hypothetical data for illustrative purposes.

Deeper Mechanistic Investigations at the Atomic Level

Understanding how a molecule interacts with its biological target at an atomic level is critical for rational drug design. Future research should employ a combination of computational and experimental techniques to elucidate the binding mode of this compound derivatives.

In Silico Modeling: Molecular docking and molecular dynamics (MD) simulations can predict the binding poses and affinities of analogues within the active site of a target protein. nih.gov These computational methods can help prioritize which analogues to synthesize and test, saving time and resources.

Structural Biology: If a specific protein target is identified, obtaining a co-crystal structure of the compound bound to the protein via X-ray crystallography would provide invaluable, high-resolution information about the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantitatively measure binding kinetics and thermodynamics, providing deeper insight into the mechanism of interaction.

Exploration of New Biological Targets and Pathways for Chemical Probes

The isoxazole ring is present in a wide array of approved drugs with diverse mechanisms of action, including anti-inflammatory, anticancer, and antipsychotic agents. daneshyari.comnih.govnih.gov This versatility suggests that the this compound scaffold may interact with a range of biological targets beyond those initially hypothesized.

Future screening efforts could explore its activity against:

Enzyme Families: Kinases, proteases, and enzymes involved in metabolic pathways are common targets for isoxazole-containing compounds. nih.gov

Receptor Systems: Given the presence of the piperidine moiety, screening against G-protein coupled receptors (GPCRs) and ion channels, particularly in the central nervous system, is a logical step.

Protein-Protein Interactions: Developing analogues that can disrupt key protein-protein interactions represents a challenging but potentially rewarding frontier in drug discovery.

Phenotypic screening, where the compound is tested in cell-based or whole-organism models without a preconceived target, could also uncover unexpected biological activities and lead to the identification of novel therapeutic pathways.

Development of Research Tools Based on this compound Framework

Beyond direct therapeutic applications, the this compound scaffold can be adapted to create valuable chemical probes for basic research. By modifying the core structure, it is possible to develop tools for target identification and validation.

Strategies for developing such tools include:

Affinity Probes: Attaching a reporter tag, such as biotin (B1667282) or a fluorescent dye, to a position on the molecule that does not interfere with target binding. These probes can be used in pull-down assays or imaging experiments to identify and locate binding partners.

Photoaffinity Labels: Incorporating a photoreactive group (e.g., an azide (B81097) or diazirine) allows for the formation of a covalent bond between the probe and its target upon UV irradiation. This technique is a powerful method for definitively identifying the direct binding target(s) of a compound in a complex biological system.

The development of such research tools would not only help to elucidate the mechanism of action of this compound derivatives but also contribute to a broader understanding of the biological systems they modulate.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-(3-Piperidylmethyl)isoxazole, and how is purity validated?

- Synthesis : The compound can be synthesized via regioselective [3+2] cycloaddition reactions using precursors like brominated chalcones. For example, 3-bromo-azide intermediates react with silanes to form isoxazole derivatives under controlled conditions .

- Purity Validation : Analytical techniques include -NMR (e.g., 400 MHz to confirm alkene and aromatic protons) and -NMR (e.g., absence of starting material signals like ketone carbons at 220–190 ppm). IR spectroscopy (e.g., C=N imine peaks at ~1607 cm) and HRMS further confirm structural integrity .

Q. What methodologies assess the inhibitory effects of isoxazole derivatives on glutathione-dependent enzymes?

- Experimental Design : Use purified human erythrocyte-derived glutathione reductase (GR) and glutathione S-transferase (GST). Enzyme activity is measured spectrophotometrically (e.g., NADPH oxidation for GR).

- Data Interpretation : Calculate IC (concentration reducing activity by 50%) and inhibition constants (K) via Lineweaver-Burk plots. For example, 3-(4-chlorophenyl)isoxazole shows uncompetitive GR inhibition (IC = 0.059 μM, K = 0.011 μM), while 3-(4-bromophenyl)isoxazole exhibits competitive GST inhibition (IC = 0.099 μM) .

Advanced Research Questions

Q. How do substituent position and halogen type influence enzyme inhibition efficacy?

- Positional Effects : 3-(4-chlorophenyl)isoxazole inhibits GR twice as effectively as its 5-position isomer due to steric and electronic compatibility with the enzyme’s active site.

- Halogen Effects : Bromine in 3-(4-bromophenyl)isoxazole enhances GST inhibition (IC = 0.099 μM vs. 0.094 μM for chlorine), likely due to stronger hydrophobic interactions .

Q. How can computational modeling optimize isoxazole derivatives for anticancer activity?

- Methods : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps), while molecular docking evaluates binding affinity to targets like HSP90. For example, fluorophenyl-isoxazole-carboxamide derivatives show improved IC values (7.66 µg/mL against Hep3B) compared to chlorophenyl analogs .

Q. How to resolve contradictions in inhibition mechanisms (competitive vs. non-competitive) across studies?

- Case Analysis : 3-(4-chlorophenyl)isoxazole exhibits non-competitive GR inhibition in some studies but uncompetitive inhibition in others. This discrepancy may arise from assay conditions (e.g., substrate concentration) or enzyme isoforms. Validate via kinetic assays under standardized conditions .

Q. What strategies improve regioselectivity in isoxazole synthesis?

- Catalyst Design : Transition metal-free methods (e.g., oxime cyclization with acetic acid) achieve regioselectivity. For example, 3-(2-nitrophenyl)isoxazole is reduced to 4-aminoquinolines using Zn/HOAc, avoiding palladium catalysts .

Methodological Considerations

Q. How to design SAR studies for isoxazole-based enzyme inhibitors?

- Structural Variations : Systematically modify substituents (e.g., halogens, methoxy groups) and positions. Test derivatives against enzyme panels (e.g., GR, GST) to map pharmacophores.

- Data Analysis : Use ANOVA to compare IC values and molecular dynamics simulations to rationalize binding modes .

Q. What analytical workflows confirm isoxazole stability under biological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.